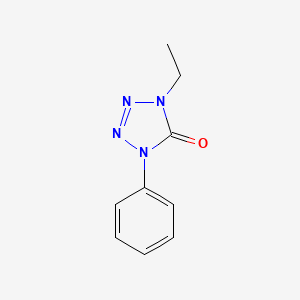
1-Ethyl-4-phenyltetrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-phenyltetrazol-5-one is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their unique structural features, which include a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-phenyltetrazol-5-one typically involves the reaction of ethyl isocyanide with phenyl azide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 60-80°C. The reaction proceeds through a cycloaddition mechanism, resulting in the formation of the tetrazole ring.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as copper or palladium can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
1-Ethyl-4-phenyltetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, resulting in the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-phenyltetrazol-5-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: Due to its stability and electronic properties, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Industrial Chemistry: The compound is utilized as a precursor in the synthesis of other tetrazole derivatives, which are used in the production of explosives, propellants, and pyrotechnics.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-phenyltetrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
The molecular pathways involved in the action of this compound are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-phenyltetrazol-5-one can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Similar to this compound, 5-Phenyltetrazole exhibits strong acidic properties and is used in various chemical reactions. this compound has an additional ethyl group, which can influence its reactivity and biological activity.
1-Methyl-5-phenyltetrazole: This compound is another tetrazole derivative with a methyl group instead of an ethyl group. The presence of the methyl group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other tetrazole derivatives.
Eigenschaften
IUPAC Name |
1-ethyl-4-phenyltetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-12-9(14)13(11-10-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWXKXLYNGBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
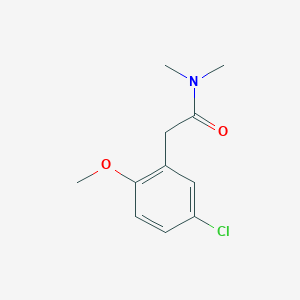
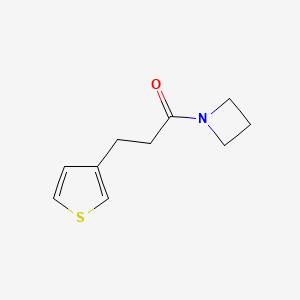
![1-cyclopentyl-N-[[3-(methanesulfonamido)phenyl]methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7502427.png)
![N-benzyl-N-tert-butyl-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7502430.png)
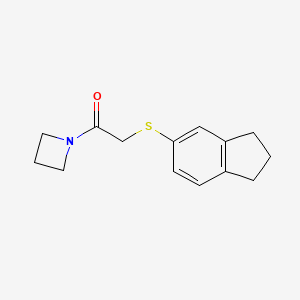
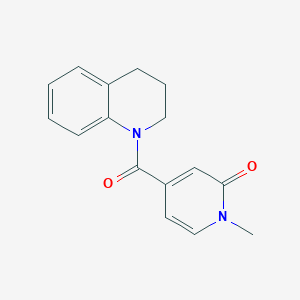

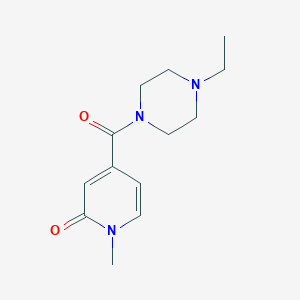
![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
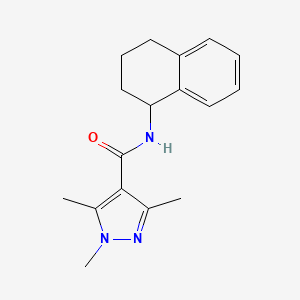
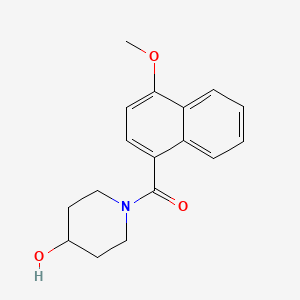
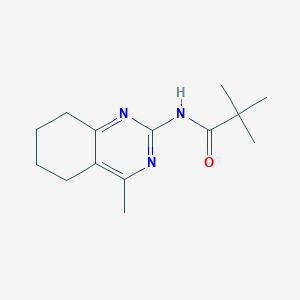
![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
